![molecular formula C14H13NO4S B1363175 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid CAS No. 37028-85-6](/img/structure/B1363175.png)

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Übersicht

Beschreibung

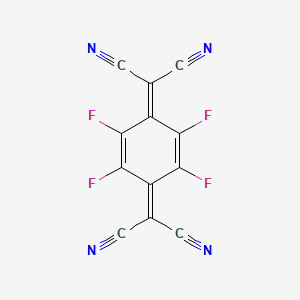

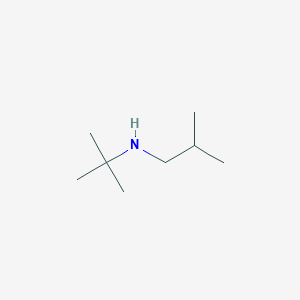

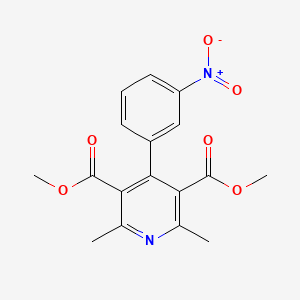

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C14H13NO4S . It has a molecular weight of 291.32 g/mol . The compound is also known by other names such as 4-(4-Methylphenylsulfonamido)benzoic acid and N-(4-Carboxyphenyl)-p-toluenesulfonamide .

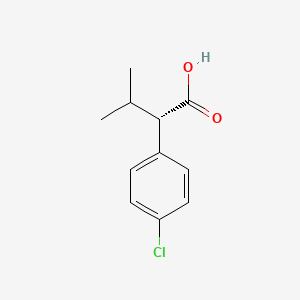

Molecular Structure Analysis

The molecular structure of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid consists of two aromatic rings connected by a sulfonyl group and an amino group . The dihedral angle between the aromatic rings is 35.47° . In the crystal structure, adjacent molecules are connected by pairs of O-H⋯O hydrogen bonds, forming head-to-head centrosymmetric dimers typical for carboxylic acids .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: is a compound that can be utilized in the development of new pharmaceutical drugs. Its structure is similar to that of sulfonamides, which are known for their antibacterial properties . This makes it a valuable starting point for synthesizing new medications that could potentially treat bacterial infections resistant to current antibiotics.

Proteomics

In proteomics, this compound can be used as a specialty product for research purposes . Its ability to interact with proteins through sulfonyl groups makes it a candidate for studying protein binding and activity, which is crucial for understanding disease mechanisms and developing targeted therapies.

Wirkmechanismus

Target of Action

The primary target of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, it disrupts the pathway, leading to decreased cell proliferation. This is particularly significant in cancer cells, where the Wnt signaling pathway is often overactive .

Pharmacokinetics

Its efficacy concentration ranges from 125-5 μM in DLD-1, SW480, and LS174T cultures , suggesting that it has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This occurs due to the degradation of β-catenin, which disrupts the Wnt signaling pathway and decreases cell proliferation .

Eigenschaften

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340085 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | |

CAS RN |

37028-85-6 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.